1-Isobutyl-1H-benzimidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

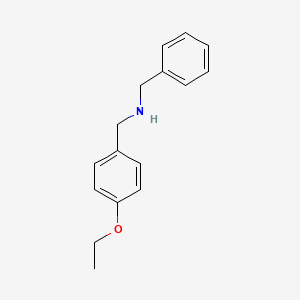

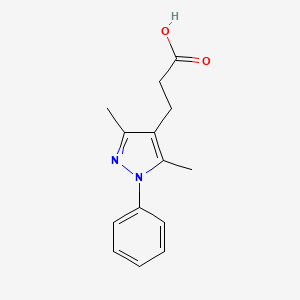

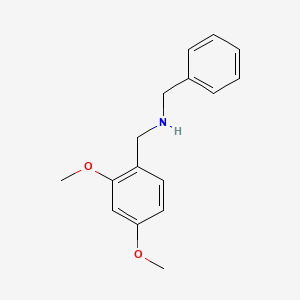

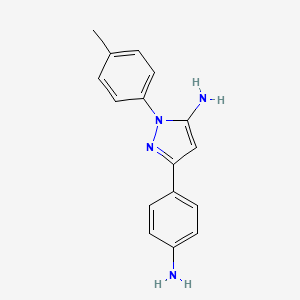

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 1-Isobutyl-1H-benzimidazole-2-carbaldehyde is 1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 .Physical And Chemical Properties Analysis

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a solid substance .Scientific Research Applications

Benzimidazole and Its Derivatives

Scientific Field

Benzimidazole and its derivatives are widely used in the field of medicinal chemistry .

Summary of Application

Benzimidazole is well known as an important pharmacophore among heterocyclic compounds due to the remarkable medicinal and pharmacological properties of its derivatives . It has been used to treat several diseases, including cancer, gastroesophageal reflux disease (GERD), and various parasitic infections .

Methods of Application

The synthesis of benzimidazoles typically involves the reaction of o-phenylenediamine with a carboxylic acid under high temperatures . The specific synthesis method for “1-Isobutyl-1H-benzimidazole-2-carbaldehyde” is not mentioned in the available resources.

Results or Outcomes

Benzimidazole derivatives have shown potential as EGFR and erbB2 inhibitors, DNA/RNA binding ligands, antitumor agents, anti-Alzheimer agents, antidiabetic agents, antiparasitic agents, antimicrobial agents, antiquorum-sensing agents, and antimalarial agents . Specific results or outcomes for “1-Isobutyl-1H-benzimidazole-2-carbaldehyde” are not available in the resources.

Antitumor Agents

Scientific Field

Summary of Application

Benzimidazole derivatives have shown potential as antitumor agents . They have been used in the development of drugs for cancer therapy .

Methods of Application

The specific methods of application would depend on the type of cancer and the specific benzimidazole derivative being used. Typically, these compounds are administered as part of a chemotherapy regimen .

Results or Outcomes

Several benzimidazole derivatives have shown promising results in preclinical and clinical trials for various types of cancer .

Antiviral Agents

Scientific Field

Summary of Application

Benzimidazole derivatives have been used in the development of antiviral drugs .

Methods of Application

These compounds are typically administered orally or intravenously, depending on the specific drug and the type of viral infection .

Results or Outcomes

Benzimidazole derivatives have shown efficacy against various types of viruses in both in vitro and in vivo studies .

Antihypertensive Agents

Scientific Field

Summary of Application

Benzimidazole derivatives have been used in the development of antihypertensive drugs .

Methods of Application

These drugs are typically administered orally and are used to lower blood pressure in patients with hypertension .

Results or Outcomes

Several benzimidazole derivatives have been approved for use as antihypertensive agents and have shown efficacy in lowering blood pressure in clinical trials .

properties

IUPAC Name |

1-(2-methylpropyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSSYAZMZMSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355405 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

610275-02-0 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)

![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)